Product packaging for JWH 302(Cat. No.:CAS No. 864445-45-4)

JWH 302

Cat. No.: B141316
CAS No.: 864445-45-4
M. Wt: 335.4 g/mol
InChI Key: XZVYWLVYUAQEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 302 is a synthetic cannabimimetic indole and a well-characterized agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors . It exhibits moderate, nanomolar affinity for these receptors, with a reported Ki of 17 nM at CB1 and 89 nM at CB2, showing approximately 5-fold selectivity for the CB1 receptor . The compound also effectively stimulates GTPγS binding, a measure of receptor activation, with EC50 values of 29.3 nM at CB1 and 24.4 nM at CB2 . This compound belongs to the phenylacetylindole family and is a positional isomer of JWH-250, differing in the placement of the methoxy group on its aromatic ring . This structural similarity makes it difficult to distinguish from JWH-250 using standard GC-MS techniques, though differences in the abundance ratios of key fragment ions (m/z 121:91) can be utilized for identification . As a potent synthetic cannabinoid receptor agonist, this compound is a valuable analytical reference standard in forensic chemistry and toxicology for the identification of novel psychoactive substances in herbal "Spice" mixtures and biological samples . Researchers also use it in pharmacological studies to investigate the endocannabinoid system, receptor binding kinetics, and signal transduction pathways . It is critical to note that in the United States, CB1 receptor agonists of the 3-phenylacetylindole class are Schedule I Controlled Substances . This product is intended for research and analysis within controlled laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use of any kind. Researchers are responsible for understanding the legal status of this compound in their region prior to purchase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO2 B141316 JWH 302 CAS No. 864445-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-17-9-8-10-18(14-17)25-2/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVYWLVYUAQEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467554
Record name JWH-302
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-45-4
Record name JWH 302
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864445-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-302
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF20NHW2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Pharmacological Characterization of Jwh 302

Cannabinoid Receptor Binding Profile

The binding affinity and selectivity of JWH 302 for the cannabinoid receptors have been characterized through in vitro studies.

CB1 Receptor Affinity and Selectivity

This compound demonstrates affinity for the CB1 receptor. Reported studies indicate a Kᵢ value of 17 nM at the CB1 receptor. wikipedia.orgservice.gov.uk This affinity is considered moderate. wikipedia.org Compared to its isomer JWH-250, which has a reported Kᵢ of 11 nM at CB1, this compound is slightly less potent in terms of CB1 binding affinity. wikipedia.org this compound has been reported to exhibit a 5-fold selectivity for the CB1 receptor over the CB2 receptor. researchgate.netnih.gov

CB2 Receptor Affinity and Selectivity

This compound also binds to the CB2 receptor, albeit with lower affinity compared to its activity at the CB1 receptor. researchgate.netnih.gov While specific Kᵢ values for CB2 binding are less consistently reported across available snippets, the compound is described as having modest affinity for the CB2 receptor. researchgate.netnih.gov The selectivity of this compound for the CB1 receptor is approximately 5-fold higher than for the CB2 receptor. researchgate.netnih.gov

Here is a summary of the binding affinity data:

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1 vs CB2 Selectivity
This compound17 wikipedia.orgservice.gov.ukModest researchgate.netnih.gov~5-fold for CB1 researchgate.netnih.gov
JWH-25011 wikipedia.org

Functional Agonism and Receptor Activation

Beyond binding affinity, the functional activity of this compound at cannabinoid receptors has been evaluated, particularly its ability to act as an agonist and activate downstream signaling pathways.

In Vitro Efficacy at CB1 and CB2 Receptors (e.g., GTPγS binding)

Studies utilizing [³⁵S]GTPγS binding assays have investigated the efficacy of this compound at CB1 and CB2 receptors. researchgate.netnih.gov These determinations indicate that this compound is a highly efficacious agonist at the CB1 receptor. researchgate.netnih.gov At the CB2 receptor, this compound functions as a partial agonist. researchgate.netnih.gov Another study reported EC₅₀ values for this compound as 29.3 ± 0.8 nM at CB1 and 24.4 ± 6.9 nM at CB2, with Emax values of 91.5 ± 2.9 % for CB1 and 33.5 ± 2.9 % for CB2. uri.edu

Here is a summary of the in vitro efficacy data:

ReceptorEC₅₀ (nM)Emax (%)Agonism Type
CB129.3 ± 0.8 uri.edu91.5 ± 2.9 uri.eduHigh Efficacy Agonist researchgate.netnih.gov
CB224.4 ± 6.9 uri.edu33.5 ± 2.9 uri.eduPartial Agonist researchgate.netnih.gov

Comparative Pharmacodynamics with Endogenous Cannabinoids and Other Synthetic Cannabinoids

Synthetic cannabinoids like this compound interact with CB1 and CB2 receptors, mimicking some of the pharmacological effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis. kcl.ac.uknih.gov Many synthetic cannabinoids, including those in the phenylacetylindole class, tend to have greater binding affinity for the CB1 receptor than THC. nih.govmdpi.comnih.gov Synthetic cannabinoids are often potent and complete agonists of cannabinoid receptors, which can result in more powerful effects compared to the partial agonism of THC. nih.govnih.gov

Endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), also bind to and activate CB1 and CB2 receptors. guidetopharmacology.orgcannabis-med.org Anandamide has marginal selectivity for CB1 receptors and its efficacy is less at CB2 than at CB1 receptors. cannabis-med.org 2-AG acts as an agonist at both CB receptor types. cannabis-med.org Synthetic cannabinoids like this compound, with their high efficacy at CB1, can produce physiological and psychoactive effects similar to THC but often with greater intensity. nih.gov

In comparison to other synthetic cannabinoids, this compound is a positional isomer of JWH-250, with JWH-250 showing slightly higher affinity for the CB1 receptor. wikipedia.org Both JWH-250 and this compound are described as highly efficacious agonists at the CB1 receptor and partial agonists at the CB2 receptor based on GTPγS assays. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies Relevant to this compound and Phenylacetylindoles

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity, such as receptor binding affinity and efficacy. uri.edunih.gov For phenylacetylindoles like this compound, SAR analysis has focused on the effects of substituents on the phenyl ring and modifications to the indole (B1671886) core and the N-alkyl chain. nih.govnih.gov

This compound is a 1-pentyl-3-(3-methoxyphenylacetyl)indole. wikipedia.org Studies on phenylacetylindoles have shown that the position and type of substituent on the phenyl ring significantly influence potency and receptor affinity. nih.govnih.gov Compounds with substituents at the 2- and 3-positions of the phenylacetyl group, like the 3-methoxy group in this compound, generally exhibit good potency and efficacy. nih.gov In contrast, 4-substituted analogs often show significantly decreased potency or are inactive. nih.govnih.gov The addition of a methoxy (B1213986) group at the 3-position, as seen in this compound, has been shown to increase potency compared to comparable unsubstituted analogs. nih.gov

The length of the N-alkyl substituent (the pentyl chain in this compound) is also a critical factor for the cannabinoid activity of indole-derived compounds. nih.gov SAR studies on various indole and pyrrole (B145914) derivatives have demonstrated that optimal affinity and activity are often observed with N-alkyl chains of a certain length, such as the pentyl chain present in this compound and other well-known synthetic cannabinoids like JWH-018. nih.gov

The phenylacetylindole class, including this compound and JWH-250, represents a distinct structural group of synthetic cannabinoids compared to naphthoylindoles (e.g., JWH-018) or classical cannabinoids (e.g., THC). nih.govresearchgate.net Despite these structural differences, SAR analysis indicates that the pharmacological effects of 1-pentyl-3-(phenylacetyl)indoles in mice correlate with their CB1 receptor affinities, similar to observations with classical cannabinoids and naphthoylindoles. nih.gov This suggests conserved principles of interaction with the CB1 receptor across these different structural classes.

Impact of Substituent Modifications on Cannabinoid Receptor Interactions

The interaction of synthetic cannabinoids with cannabinoid receptors is significantly influenced by their structural features, including the type and position of substituents. JWH-302, a phenylacetylindole, features a methoxy group on the phenylacetyl portion of the molecule. wikipedia.orgunodc.org Studies on related synthetic cannabinoids have shown that modifications to substituents can alter binding affinity and functional activity at CB₁ and CB₂ receptors. uri.edumdpi.com

For instance, in the phenylacetylindole series, the position of a methoxy substituent on the phenyl ring impacts potency. nih.gov While detailed structure-activity relationship data specifically focusing on a wide range of substituent modifications on JWH-302 itself were not extensively available in the search results, research on similar compounds within the phenylacetylindole and other synthetic cannabinoid families provides insight into the general principles. uri.edumdpi.comnih.gov

Studies on other synthetic cannabinoids have demonstrated that even minor structural changes can lead to significant modifications in pharmacological properties, particularly receptor affinity. mdpi.com For example, halogen substitution on the terminal position of the pentyl chain in some synthetic cannabinoids has been shown to increase binding at the CB₁ receptor. uri.edu Similarly, the position of substituents on the indole core can be critical for binding affinity and activity. mdpi.com

While a direct, comprehensive dataset detailing the impact of various substituent modifications specifically on JWH-302's receptor interactions was not retrieved, the available information on related synthetic cannabinoids strongly suggests that alterations to the methoxy group or other parts of the JWH-302 structure would likely influence its binding affinity and efficacy at CB₁ and CB₂ receptors.

Pharmacological Differentiation among Positional Isomers (e.g., JWH-250, JWH-201)

JWH-302 is a positional isomer of JWH-250 and JWH-201. wikipedia.orgoup.comwvu.edu These isomers share the same molecular formula (C₂₂H₂₅NO₂) and differ in the position of the methoxy group on the phenylacetyl ring: JWH-250 has the methoxy group in the ortho position, JWH-302 in the meta position, and JWH-201 in the para position. wvu.edu Despite their structural similarity, these positional isomers exhibit differences in their pharmacological profiles, particularly in their binding affinities for cannabinoid receptors.

JWH-302 has been reported to have a Kᵢ value of 17 nM at the CB₁ receptor. wikipedia.org In comparison, JWH-250 shows a higher affinity for the CB₁ receptor with a reported Kᵢ of 11 nM. wikipedia.orgoup.comwikipedia.org JWH-201 demonstrates considerably lower affinity for the CB₁ receptor, with a Kᵢ value of 1.06 µM (1060 nM) or 1.1 µM. oup.comcaymanchem.com

These differences in CB₁ binding affinity among the positional isomers indicate that the location of the methoxy group on the phenylacetyl ring plays a role in their interaction with the receptor. The ortho isomer (JWH-250) exhibits the highest affinity, followed by the meta isomer (JWH-302), while the para isomer (JWH-201) has significantly lower affinity. wikipedia.orgoup.comcaymanchem.com

Differentiation between these isomers can be challenging using standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) due to their similar molecular weights and fragmentation patterns. wikipedia.orgwvu.edunih.gov However, specific analytical methods, such as analyzing the ratios of certain fragment ions in their mass spectra, have been developed to distinguish them. wvu.edunih.gov

The pharmacological differences observed among JWH-302, JWH-250, and JWH-201 highlight the sensitivity of cannabinoid receptor interactions to subtle changes in molecular structure, specifically the positional isomerism of substituents.

Cannabinoid Receptor Binding Affinity (Kᵢ) for JWH-302 and Positional Isomers

CompoundMethoxy PositionCB₁ Kᵢ (nM)CB₂ Kᵢ (nM)Source
JWH-302meta1789 wikipedia.orgnih.gov
JWH-250ortho1133 wikipedia.orgoup.comwikipedia.org
JWH-201para1060 or 1100440 oup.comcaymanchem.com

Note: Kᵢ values can vary slightly between studies depending on the specific experimental conditions.

Metabolic Pathways and Biotransformation of Jwh 302

In Vitro Metabolic Investigations (e.g., liver microsomes, liver slices)

Standard methodologies for studying the metabolism of synthetic cannabinoids involve in vitro systems that mimic the metabolic environment of the liver. mdpi.com Human liver microsomes (HLM) are a common tool, as they contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of Phase I oxidative reactions. antoniocasella.eu Incubating a compound like JWH-302 with HLM, fortified with necessary cofactors like NADPH, would be the standard approach to generate its primary metabolites. antoniocasella.eu Another technique involves using liver slices, which maintain a more complete cellular structure and a broader range of metabolic enzymes, including those responsible for Phase II conjugation reactions. researchgate.net Despite the availability of these established methods, the results of such specific investigations for JWH-302 have not been published.

Predicted and Experimentally Identified Metabolites

No specific experimentally identified metabolites for JWH-302 are reported in the available scientific literature. For structurally similar synthetic cannabinoids, metabolic transformations are well-characterized.

Hydroxylation Pathways (e.g., ring, alkyl chain)

Hydroxylation is a primary Phase I metabolic route for JWH compounds. researchgate.net This reaction, catalyzed by CYP enzymes, typically occurs at several positions on the molecule, including the indole (B1671886) ring, the phenylacetyl group, and the N-pentyl alkyl chain. nih.gov For other JWH compounds, multiple monohydroxylated and dihydroxylated metabolites have been identified. uts.edu.au However, the specific hydroxylated metabolites of JWH-302 have not been characterized.

Carboxylation and Glucuronidation Conjugation

Following initial hydroxylation of the alkyl chain, further oxidation can lead to the formation of a carboxylic acid metabolite. uts.edu.au This is a common pathway for many synthetic cannabinoids with an N-alkyl side chain. uts.edu.au

The resulting hydroxylated and carboxylated metabolites often undergo Phase II metabolism, with glucuronidation being a major conjugation reaction. nih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating its excretion in urine. nih.gov While this is a well-established pathway for the clearance of cannabinoid metabolites, the specific glucuronide conjugates of JWH-302 have not been identified. nih.govnih.gov

N-Dealkylation and Other Phase I/II Metabolic Reactions

N-dealkylation, the removal of the N-pentyl chain, is another potential Phase I metabolic pathway observed for some aminoalkylindole cannabinoids. researchgate.netmdpi.com This reaction results in a core indole structure that can be further metabolized. Other minor Phase I and II reactions could also occur, but without experimental data for JWH-302, these remain unconfirmed.

Methodologies for Metabolite Identification and Profiling

The identification of drug metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation of metabolites from a complex biological matrix and their subsequent structural characterization based on their accurate mass and fragmentation patterns.

In Silico Prediction Tools for Metabolic Reactions

In the absence of experimental data, in silico (computer-based) tools are often used to predict the likely sites of metabolism on a drug molecule. nih.gov Software programs such as MetaSite™, BioTransformer, and GLORYx use algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes to predict potential metabolites. researchgate.netnih.gov These tools can guide analytical chemists in searching for suspected metabolites in biological samples. nih.gov A comparative study of JWH-015, JWH-098, JWH-251, and JWH-307 demonstrated a good correlation between metabolites predicted by MetaSite™ and those found experimentally in rat liver slices. researchgate.net A similar in silico analysis for JWH-302 would be necessary to predict its metabolic profile, but such a study has not been published.

Advanced Mass Spectrometry Techniques for Metabolite Elucidation

The structural elucidation of JWH-302 metabolites relies heavily on advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC) for preliminary separation. nih.gov These methods provide the high sensitivity and specificity required to identify and characterize the complex array of biotransformation products generated from the parent compound in biological matrices. ijpras.com High-resolution mass spectrometry (HRMS) is particularly crucial in metabolomics, as it can distinguish between species with very similar mass-to-charge (m/z) ratios. gatech.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary analytical platform for metabolite identification. nih.govnih.gov This approach involves the separation of metabolites from a complex mixture using LC, followed by their ionization and analysis in a mass spectrometer. nih.gov The initial MS scan provides the accurate mass of the potential metabolite ions. Subsequently, tandem mass spectrometry (MS/MS) is employed, where specific ions are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. ijpras.com This fragmentation pattern provides a structural fingerprint that is essential for identifying the site of metabolic modification on the JWH-302 molecule. dshs-koeln.de

Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), enable the determination of the elemental composition of metabolites from their exact mass, significantly narrowing down the possibilities for their chemical structure. ijpras.comgatech.edu For synthetic cannabinoids of the JWH series, common metabolic pathways include hydroxylation, carboxylation, N-dealkylation, and the formation of dihydrodiols. dshs-koeln.deresearchgate.net Each of these biotransformations results in a predictable mass shift from the parent compound, which can be precisely measured by HRMS.

The analytical workflow is often enhanced by the use of in silico prediction tools. researchgate.net Software such as MetaSite™ can predict the most likely sites of metabolism on the JWH-302 structure. researchgate.net This information is used to create a targeted list of potential metabolites and their expected fragmentation patterns, which guides the subsequent LC-MS/MS data analysis and accelerates the identification process. researchgate.net The combination of computational prediction with high-resolution experimental data provides a powerful strategy for the comprehensive elucidation of metabolic pathways. researchgate.net

Research Findings on JWH-Analogues

Studies on structurally related synthetic cannabinoids, such as JWH-018 and JWH-073, have established a common set of biotransformations that are identifiable using mass spectrometry. dshs-koeln.denih.gov Monohydroxylation is a major metabolic route, with modifications occurring on the alkyl side chain, the indole ring, or the naphthyl moiety. dshs-koeln.demdpi.com The resulting metabolites are often detected as ions with a mass increase corresponding to the addition of an oxygen atom. researchgate.net Further oxidation can lead to the formation of carboxylic acid metabolites, which are key targets in urine analysis. nih.gov

The table below illustrates the role of different mass spectrometry techniques in the analysis of synthetic cannabinoid metabolites, a process directly applicable to JWH-302.

Technique Role in Metabolite Elucidation Type of Data Generated
Liquid Chromatography (LC) Separates metabolites in a complex biological sample prior to MS analysis. nih.govRetention time for each compound.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements of parent and metabolite ions. ijpras.comgatech.eduAccurate m/z values, allowing for elemental composition determination.
Tandem Mass Spectrometry (MS/MS) Fragments selected ions to generate structural information. nih.govijpras.comFragmentation patterns (product ion spectra) for structural confirmation.
In Silico Prediction Tools Predicts likely sites of metabolism and potential metabolite structures. researchgate.netList of theoretical metabolites and their properties to guide analysis.

The following table details common metabolic transformations observed in JWH-series cannabinoids and the corresponding mass shifts that are detected by mass spectrometry.

Metabolic Reaction Description Mass Shift (Da) Example Metabolite Type
Monohydroxylation Addition of one hydroxyl group (-OH). dshs-koeln.de+15.99Hydroxypentyl-JWH-302
Dihydroxylation Addition of two hydroxyl groups. uts.edu.au+31.99Dihydroxy-JWH-302
Carboxylation Oxidation of an alkyl chain to a carboxylic acid (-COOH). dshs-koeln.denih.gov+29.99JWH-302 N-pentanoic acid
N-Dealkylation Removal of the N-alkyl chain. dshs-koeln.deVariableN-dealkyl-JWH-302
Dihydrodiol Formation Addition of two hydroxyl groups across a double bond, typically on an aromatic ring. dshs-koeln.deresearchgate.net+34.01JWH-302 dihydrodiol
Dehydrogenation Removal of two hydrogen atoms, often forming a double bond. uts.edu.au-2.02Dehydro-JWH-302

Toxicological Research and Risk Assessment of Jwh 302

In Vitro Toxicological Investigations

In vitro toxicological studies are crucial for assessing the potential of a chemical to cause harm at the cellular level. These tests can evaluate endpoints such as cytotoxicity (cell death), genotoxicity (damage to DNA), and oxidative stress.

Despite the importance of such data, specific in vitro toxicological investigations for JWH-302 have not been reported in peer-reviewed literature. Research on other synthetic cannabinoids, such as JWH-018, has shown effects like the induction of oxidative stress in neuronal cells. nih.gov However, due to chemical structure differences, these findings cannot be directly extrapolated to JWH-302. A comprehensive understanding of JWH-302's cellular toxicity requires dedicated studies using various cell lines to assess its potential cytotoxic and genotoxic effects.

Table 1: Summary of In Vitro Toxicological Data for JWH-302
Toxicological EndpointCell Line/SystemFindings
CytotoxicityNot ReportedNo data available in scientific literature.
Genotoxicity (e.g., Ames test, Comet assay)Not ReportedNo data available in scientific literature.
Oxidative StressNot ReportedNo data available in scientific literature.

In Vivo Animal Model Studies for Toxicological Endpoints

In vivo animal studies are essential for understanding the systemic effects of a substance within a whole organism. These studies can identify target organs for toxicity and establish dose-response relationships.

Pharmacodynamic studies in mice have been conducted on the broader class of 1-pentyl-3-phenylacetylindoles, to which JWH-302 belongs. This research confirmed that these compounds produce a characteristic profile of cannabinoid effects, including antinociception, hypothermia, and suppression of locomotion, which are mediated by the CB1 receptor. nih.gov However, these studies were designed to assess pharmacological activity rather than specific toxicological endpoints such as organ damage, reproductive toxicity, or carcinogenic potential. There is a lack of published research focusing on the acute, sub-chronic, or chronic toxicity of JWH-302 in animal models.

Table 2: Summary of In Vivo Toxicological Data for JWH-302
Study TypeAnimal ModelToxicological Endpoints InvestigatedKey Findings
Acute ToxicityNot ReportedNot ReportedNo data available in scientific literature.
Repeat-Dose Toxicity (Sub-chronic/Chronic)Not ReportedNot ReportedNo data available in scientific literature.
CarcinogenicityNot ReportedNot ReportedNo data available in scientific literature.
Reproductive/Developmental ToxicityNot ReportedNot ReportedNo data available in scientific literature.

Mechanistic Insights into JWH 302-Induced Cellular and Physiological Responses

The primary mechanism of action for JWH-302 is its function as an agonist at cannabinoid receptors. Research has determined its binding affinities for both the CB1 and CB2 receptors. researchgate.net JWH-302 demonstrates a 5-fold selectivity for the CB1 receptor. researchgate.net Functional assays indicate that it is a highly efficacious agonist at the CB1 receptor and a partial agonist at the CB2 receptor. researchgate.net

The CB1 receptors are predominantly located in the central nervous system, and their activation is responsible for the psychoactive effects associated with cannabinoids. The physiological responses observed in mice, such as altered locomotion and body temperature, are consistent with CB1 receptor activation. nih.gov CB2 receptors are primarily expressed in immune cells, and their activation is linked to immunomodulatory effects. nih.gov The partial agonism of JWH-302 at CB2 receptors suggests it may have some activity in the immune system, but this has not been specifically investigated. The downstream cellular signaling pathways initiated by JWH-302 binding to these receptors have not been elucidated.

Challenges in Translating Animal and In Vitro Toxicological Data to Human Exposure

Even if extensive toxicological data for JWH-302 were available, significant challenges would exist in translating these findings to predict human risk. This is a well-recognized issue in the broader field of synthetic cannabinoid research.

Key challenges include:

Species Differences: Metabolic pathways can vary significantly between rodents and humans. The enzymes responsible for breaking down synthetic cannabinoids, primarily cytochrome P450 (CYP) enzymes, may differ in type and activity, leading to the formation of different metabolites. mums.ac.ir These metabolites can have their own toxicological profiles, which may not be captured in animal models.

Dose Extrapolation: Determining an equivalent human dose from animal studies is complex and fraught with uncertainty. Interspecies differences in absorption, distribution, metabolism, and excretion (ADME) make direct scaling based on body weight unreliable.

Complexity of Human Use: Preclinical studies often use a pure form of the compound administered via a controlled route. In contrast, human exposure frequently involves smoking herbal mixtures containing a variety of unknown chemicals and pyrolysis products, which can alter the toxicological outcome.

Limitations of In Vitro Models: While useful for screening, in vitro systems lack the complexity of a whole organism. They cannot account for the interplay between different organs, the influence of the circulatory system, or complex endocrine and immune responses, which can all modulate toxicity.

These factors contribute to the difficulty in accurately predicting human toxicity from non-clinical data and underscore the need for caution when assessing the risk of novel synthetic cannabinoids like JWH-302.

Analytical Methodologies for Detection and Quantification of Jwh 302

Chromatographic Techniques

Chromatographic methods, often coupled with mass spectrometry, are considered the gold standard for the identification and analysis of synthetic cannabinoid receptor agonists in seized materials and biological specimens. unodc.orgunodc.org These techniques offer excellent separation capabilities and high selectivity. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique in forensic laboratories for the analysis of synthetic cannabinoids. unodc.orgresearchgate.net It provides both chromatographic separation and structural information through electron ionization mass spectra (EI-MS). unodc.org However, distinguishing between closely related isomers like JWH-302, JWH-250, and JWH-201 can be challenging using conventional GC-MS alone due to their similar retention times and nearly identical mass spectra. wikipedia.orgwvu.eduresearchgate.net

To overcome the limitations of differentiating isomers with similar mass spectra by GC-MS, strategies involving the analysis of fragment ion ratios have been developed. A study focusing on JWH-250, JWH-302, and JWH-201 demonstrated that while their mass spectra are very similar, the ratios of specific fragment ions can be significantly different. wvu.edu Specifically, the ratio of m/z 121 to m/z 91 has been shown to be a useful parameter for differentiating these isomers. wvu.edunist.govresearchgate.net

These distinct ratios, consistent across different instruments, are attributed to the relative positions of the methoxy (B1213986) group on the aromatic ring and their propensity for fragmentation. wvu.edu Post hoc analysis has shown that even JWH-250 and JWH-302, which are the least significantly different, can be distinguished with a high confidence level using this method. wvu.edu The base peak for all three isomers in EI-MS is typically observed at m/z 214. researchgate.net

Solid-Phase Microextraction (SPME) coupled with headspace (HS) GC-MS is an analytical approach that allows for the rapid detection and identification of synthetic cannabinoid compounds in various matrices, including herbal products. nih.govresearchgate.net This technique simplifies sample preparation by extracting volatile and semi-volatile analytes from the headspace of a sample without requiring extensive solvent extraction, concentration, or derivatization steps. nih.govresearchgate.netresearchgate.netchromatographyonline.com While SPME-HS-GC-MS can effectively detect numerous synthetic cannabinoids, closely eluting compounds like CP-55,940 and JWH-302 may have very similar retention times, necessitating differentiation based on their distinct mass spectra and molecular ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS, LC-QTOF MS)

Liquid chromatography coupled with mass spectrometry techniques, such as LC-MS/MS, UHPLC-MS/MS, and LC-QTOF MS, are powerful tools for the analysis of synthetic cannabinoids, particularly in complex biological matrices like blood, urine, and hair. unodc.orguniroma1.itoup.comnih.govnih.govoup.commdpi.comkingston.ac.uk These methods combine the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry or quadrupole time-of-flight mass spectrometry. unodc.orgoup.com

LC-MS/MS is suitable for both qualitative and quantitative analysis, offering low limits of detection that enable trace analysis. unodc.org UHPLC-MS/MS provides even faster separation and higher sensitivity due to the use of smaller particle size stationary phases. uniroma1.itnih.govresearchgate.net LC-QTOF MS offers high-resolution mass measurements, which can be valuable for identifying unknown compounds and differentiating isobars. oup.com

Several studies have reported the application of these techniques for the detection and quantification of JWH-302 and other synthetic cannabinoids in biological samples. uniroma1.itoup.comnih.govnih.govmdpi.com These methods often involve sample preparation steps such as deproteinization or extraction, followed by chromatographic separation and detection in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for targeted analysis. oup.comnih.govmdpi.com

These methods have demonstrated good selectivity, linearity, accuracy, and precision for the analysis of synthetic cannabinoids, including JWH-302, in biological matrices. oup.commdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) for Isomeric Discrimination

Gas Chromatography-Infrared Spectroscopy (GC-IR), particularly with solid-phase deposition, is a valuable technique for the unambiguous determination of illicit drugs, including synthetic cannabinoids. ascld.orgnih.gov Unlike mass spectrometry, which can yield similar spectra for isomers, infrared (IR) spectroscopy provides unique and characteristic absorption patterns for different compounds, allowing for the discrimination of isomers. researchgate.netascld.orgnih.gov

GC-IR analyses have demonstrated the ability to differentiate between JWH-250, JWH-302, and JWH-201 based on their distinct IR spectra. nih.govspectra-analysis.com This technique involves depositing GC eluents onto an IR-transparent substrate and then obtaining infrared spectra of the deposited compounds. spectra-analysis.com The solid-phase transmission IR spectra provide high resolution, which is crucial for differentiating closely related isomers. ascld.orgspectra-analysis.com GC-IR complements GC-MS by providing orthogonal information that aids in the definitive identification and differentiation of synthetic cannabinoid isomers. unodc.orgresearchgate.net

Immunochemical Assays (e.g., ELISA) for Screening

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), are commonly used as initial screening tools for the detection of synthetic cannabinoids and their metabolites in biological samples, particularly urine. researchgate.netgoogle.comcreative-diagnostics.comnih.govoup.com These assays are generally rapid and require minimal sample preparation, making them suitable for high-throughput screening. nih.govunibo.it

ELISA kits designed for synthetic cannabinoids can detect the presence of various compounds within the JWH family and their metabolites. google.comcreative-diagnostics.comoup.com Some kits are calibrated to detect specific metabolites, such as the hydroxylated metabolites. nih.govoup.com While ELISAs can indicate the presumptive presence of synthetic cannabinoids, they often have limited specificity and may show cross-reactivity with structurally related compounds. researchgate.netoup.com Therefore, positive results from immunochemical screening assays typically require confirmation by more specific and sensitive techniques like GC-MS or LC-MS/MS. creative-diagnostics.comnih.gov

Some in-house developed ELISAs have shown high sensitivity for certain synthetic cannabinoids and their metabolites. researchgate.net However, the selectivity of these assays can vary, with some exhibiting limited cross-reactivity with other indole-based cannabinoids, including JWH-302. researchgate.net Commercial immunoassay kits are available and are considered useful screening devices, but they may not detect newer or structurally diverse synthetic cannabinoids. nih.gov

Compound Names and PubChem CIDs

Sample Preparation and Matrix Considerations in Biological and Seized Materials

Effective sample preparation is a critical initial step in the analytical workflow for detecting and quantifying JWH-302 in various matrices. The goal of sample preparation is to isolate the target analyte from the complex matrix, remove interfering substances, and concentrate the analyte to achieve adequate sensitivity for detection. The specific preparation method employed depends heavily on the nature of the sample matrix, which can range from biological fluids like urine, blood, and serum to seized materials such as herbal mixtures or powders.

For seized materials, particularly herbal products, synthetic cannabinoids are typically present in low concentrations, often between 1 and 30 mg/g. kent.ac.uk The presence of numerous other compounds in the plant material can lead to significant matrix effects, which can suppress or enhance the analytical signal of the target analyte, affecting both qualitative identification and quantitative accuracy. kent.ac.ukunodc.org Sample preparation for seized plant material often involves extraction using medium-polar or non-polar solvents such as methanol, ethanol, acetonitrile, ethyl acetate, acetone, or isooctane. unodc.org A small portion of the sample, for instance, 100 mg of plant material or 1–2 mg of solid material, is typically used. unodc.org Sonication of the extract followed by filtration or centrifugation is often necessary before analysis. unodc.org

Biological matrices, such as urine and blood, also present complex challenges due to the presence of endogenous compounds that can interfere with analysis. Additionally, synthetic cannabinoids are often metabolized in the body, and the analysis may require the detection of both the parent compound and its metabolites. The lack of comprehensive pharmacokinetic and pharmacodynamic data for many new psychoactive substances, including synthetic cannabinoids, can complicate the identification of metabolites. kent.ac.uk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for analyzing biological specimens due to its sensitivity and selectivity, allowing for the analysis of low concentrations in complex matrices like blood and hair. brjac.com.bractamedica.org Sample preparation for biological fluids often involves extraction techniques aimed at isolating the synthetic cannabinoids and their metabolites from the biological matrix. Solid-phase extraction (SPE) is a common technique used to purify a wide range of analytes, including synthetic cannabinoids, from biological specimens like blood, serum, and urine. nih.gov

Matrix effects must be carefully evaluated and addressed during method development and validation for both biological and seized materials. jfda-online.comunodc.org Internal standard calibration is strongly advised, particularly in quantitative analysis using mass spectrometry, to compensate for matrix effects and variations in instrument response. unodc.org

Development and Utilization of Analytical Reference Standards and Spectral Databases

The accurate identification and quantification of JWH-302 and other synthetic cannabinoids rely heavily on the availability and use of analytical reference standards and comprehensive spectral databases. Reference standards are essential for confirming the identity of an analyte by comparing its chromatographic retention time and spectral characteristics (e.g., mass spectrum, infrared spectrum) to those of a known standard analyzed under the same conditions. unodc.org

JWH-302 is a positional isomer of JWH-250, and these isomers can be challenging to differentiate using gas chromatography-mass spectrometry (GC-MS) alone due to their identical molecular weight and similar electron ionization (EI) fragmentation patterns. wikipedia.orgojp.govresearchgate.net The base peak for JWH-302, JWH-250, and JWH-201 (another isomer) in GC-EI-MS is often observed at m/z 214. researchgate.net This highlights the need for orthogonal analytical techniques and reliable reference standards to achieve unambiguous identification, especially when dealing with isomeric compounds. unodc.orgojp.gov Techniques such as infrared spectroscopy (IR), GC-infrared detection (GC-IRD), or tandem mass spectrometry (MS/MS or MSn) can provide additional structural information necessary to differentiate closely related isomers. unodc.orgunodc.orgojp.govresearchgate.net

Analytical reference standards for synthetic cannabinoids, including deuterated analogs like JWH 302-d11 which can be used as internal standards, are available from commercial providers. chembase.cncaymanchem.com These standards are crucial for method validation, calibration, and quality control in forensic and toxicological laboratories. researchgate.net

Spectral databases, particularly those containing mass spectra (EI-MS, LC-MS/MS) and infrared (IR) or nuclear magnetic resonance (NMR) spectra, are invaluable resources for the identification of unknown or suspected synthetic cannabinoids. unodc.orgcaymanchem.comcannabisdatabase.ca Comparing the obtained spectra of an unknown compound to entries in a comprehensive database can provide strong evidence for its identification. However, it is important to note that reference spectrum libraries should be regularly updated to keep pace with the rapid emergence of new synthetic cannabinoids on the market. unodc.org Furthermore, when using reference spectra from external sources like commercial libraries or user-generated databases, caution must be exercised, and ideally, the identification should be confirmed by comparison to a current mass spectrum of the appropriate reference standard obtained on the same instrument under similar conditions. unodc.org

The development and utilization of high-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-HRMS) can also aid in the identification of new or emerging synthetic cannabinoids by providing accurate mass measurements and facilitating the determination of elemental compositions. brjac.com.brnih.gov Sophisticated data analysis techniques, including the use of mass defect filtering, can help in screening for related compounds and removing interferences from complex matrices. nih.gov

Forensic Science Applications of Jwh 302 Research

Identification and Characterization in Seized Materials and Illicit Products

The identification and characterization of JWH-302 in seized materials and illicit products are fundamental aspects of forensic analysis. Synthetic cannabinoids like JWH-302 are often found in herbal mixtures, frequently marketed as "spice-like" products. These products typically consist of finely cut plant material to which one or more synthetic cannabinoids have been added, often by soaking or spraying a solution of the compound in an organic solvent that is then evaporated. unodc.orgunodc.org The concentration and types of synthetic cannabinoids in these products can vary significantly. unodc.orgunodc.org

Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the identification of drug samples in forensic laboratories. unodc.orgunodc.org GC-MS combines the separation power of gas chromatography with the specificity of mass spectrometry, allowing for the identification of individual compounds in complex mixtures without prior isolation. unodc.orgunodc.org However, the identification of synthetic cannabinoids, including JWH-302, can be challenging due to the large number of structurally related compounds and the potential for similar mass spectra among isomers. nih.gov

Other analytical techniques are also employed for the characterization of synthetic cannabinoids in seized materials. Nuclear magnetic resonance spectroscopy (NMR) can provide detailed structural information necessary for the differentiation of structurally related synthetic cannabinoids and the elucidation of unknown new compounds. nih.gov Infrared spectroscopy (IR), particularly when coupled with gas chromatography (GC/IR), can also aid in the differentiation of isomers that yield similar mass spectra but distinct IR spectra. ojp.gov

Strategies for Differentiation from Positional Isomers and Novel Analogues in Forensic Casework

Differentiating JWH-302 from its positional isomers and novel analogues poses a significant analytical challenge in forensic casework. Positional isomers, such as JWH-250 and JWH-201, have the same molecular formula but differ in the position of a substituent group on the aromatic ring, leading to very similar chemical properties and mass spectra. acs.orgwvu.edunih.govvuvanalytics.com This similarity can make definitive identification difficult using conventional GC-MS alone, as they may exhibit similar GC retention times and nearly identical mass spectra. wvu.edu

Strategies to overcome this challenge include the use of techniques that provide additional structural information or exploit subtle differences between isomers. GC-IR can differentiate isomers like JWH-250, JWH-302, and JWH-201 based on their distinct infrared spectra, even when their mass spectra are similar. ojp.gov

Chemometric analysis of GC-MS data can also be applied to differentiate positional isomers by extracting isomer-specific information from seemingly identical mass spectra. researchgate.netresearchgate.net Statistical analysis of fragment ion ratios in electron ionization (EI) mass spectra has been shown to differentiate JWH-250, JWH-302, and JWH-201. For example, significant differences in the ratios of m/z 121:91 have been observed and utilized for their differentiation. wvu.edunist.gov

Differentiation from novel analogues requires continuous updating of analytical libraries and methods as new substances emerge on the illicit drug market. Techniques like high-resolution mass spectrometry (HRMS) can be valuable for investigating NPS metabolites and characterizing unknown compounds. nih.govfrontiersin.org

Adaptation of Analytical Strategies in Response to the Emergence of New Psychoactive Substances (NPS)

The rapid emergence of new psychoactive substances (NPS), including novel synthetic cannabinoids, necessitates continuous adaptation of analytical strategies in forensic laboratories. acs.orgbrjac.com.brrsc.org The sheer number and chemical diversity of NPS, coupled with the lack of readily available certified reference standards, present ongoing challenges for detection and identification. nih.govbrjac.com.brmdpi.com

Forensic laboratories must stay abreast of current trends in drug analysis and consistently follow relevant scientific literature. unodc.org This includes updating analytical databases with information on newly identified NPS, their spectroscopic data, and retention times. unodc.org

Multi-analyte screening methods capable of detecting a wide range of NPS are crucial. LC-MS/MS is a key technique in this regard, allowing for the simultaneous detection and identification of numerous compounds from different chemical classes. d-nb.infomdpi.com The development of validated multi-analytes LC-MS/MS screening methods is an active area of research in forensic toxicology. mdpi.com

The use of advanced mass spectrometric techniques, such as high-resolution mass spectrometry (HRMS) and direct analysis in real time mass spectrometry (DART-MS), is becoming increasingly important for the rapid screening and identification of NPS, including in complex matrices. acs.orgnih.govrsc.org These techniques can provide more detailed information for structural elucidation and differentiation of novel compounds. acs.orgnih.gov

Public Health and Policy Implications of Jwh 302 Research

Epidemiological Monitoring and Surveillance (e.g., Wastewater-Based Epidemiology for Population-Level Monitoring)

Monitoring the prevalence and patterns of synthetic cannabinoid use, such as JWH-302, is crucial for understanding their public health impact. Traditional surveillance methods, such as surveys and hospital reports, can provide valuable insights but may not capture the full scope of usage due to the illicit and often clandestine nature of these substances. nih.gov

Studies have demonstrated the potential of WBE to monitor synthetic cannabinoids. uq.edu.auresearchgate.net While specific data on JWH-302 in wastewater is limited in the provided search results, the methodology has been applied to assess the presence of other synthetic cannabinoids and their metabolites. uq.edu.auresearchgate.netresearchgate.net Challenges in applying WBE to synthetic cannabinoids include the need for sensitive analytical methods to detect low concentrations and the potential for analytes to adsorb onto suspended particulate matter in wastewater, which could lead to underestimations. mdpi.comuq.edu.au Despite these challenges, WBE offers a promising approach for unobtrusive and near real-time monitoring of synthetic cannabinoid use trends at a community level. oas.orguq.edu.au

Challenges in Regulatory Control and Legislative Responses to Synthetic Cannabinoids

The regulation of synthetic cannabinoids, including JWH-302, is a complex and ongoing challenge for authorities globally. transformdrugs.orggroupofnations.com The primary difficulty lies in the rapid pace at which new synthetic cannabinoid analogues are synthesized and introduced to the market, often with minor structural modifications designed to circumvent existing drug control laws. transformdrugs.orggroupofnations.comgenesisreferencelabs.net This creates a "cat-and-mouse" game between regulators and illicit manufacturers. groupofnations.com

Initial legislative responses often involved specifically listing and banning individual synthetic cannabinoid compounds. transformdrugs.orgmdpi.com However, as new variants quickly emerged, this approach proved insufficient. transformdrugs.orggroupofnations.comworkingpartners.com In response, many jurisdictions have moved towards broader, generic legislation that attempts to control entire classes of substances based on their core chemical structures or pharmacological activity as cannabinoid receptor agonists. transformdrugs.orgmdpi.comapha.orggazette.gc.cany.gov For example, JWH-302 is included in generic bans targeting phenylacetylindoles or synthetic cannabinoid receptor agonists in various regulations. ny.govnj.govsimpsoncountyky.gov

Despite the implementation of generic bans, challenges remain. Proving that a novel substance falls under a generic definition can require expert testimony on its chemical structure and pharmacological effects. apha.org Furthermore, manufacturers often label products containing synthetic cannabinoids as "not for human consumption" to evade regulation, although this labeling does not legally exempt them from drug control laws. apha.org

The lack of international control for many synthetic cannabinoids under UN drug conventions further complicates global regulatory efforts, although some have been placed under international control between 2015 and 2019. unodc.orgunodc.orgunodc.org This necessitates individual countries implementing their own national control measures, leading to variations in legal status across different regions. unodc.org

Importance of Scientific Data in Informing Public Health Risk Communication

Accurate and timely scientific data are essential for informing public health risk communication regarding synthetic cannabinoids like JWH-302. transformdrugs.orggenesisreferencelabs.netfrontiersin.org Given the unpredictable effects and potential for severe adverse events associated with synthetic cannabinoid use, clear and effective communication is vital to warn the public about the risks. groupofnations.comeuropa.eudrugsandalcohol.ie

Scientific research provides critical information on the chemical composition of these substances, their pharmacological activity, and the potential health consequences of their use. genesisreferencelabs.netapha.orgfrontiersin.org This data informs the development of targeted public health messages aimed at potential users, healthcare professionals, and the wider community. apha.org

Early warning systems, which rely on the rapid identification and reporting of new synthetic cannabinoids and associated harms, play a crucial role in triggering timely risk communications. europa.eu For instance, the detection of synthetic cannabinoids in products marketed as "THC edibles" has prompted public health warnings to highlight the hidden dangers. drugsandalcohol.ie

The constantly evolving nature of synthetic cannabinoids means that risk communication must be dynamic and adaptable, reflecting the latest scientific understanding of newly emerging compounds and their potential risks. groupofnations.comgenesisreferencelabs.net

Comparative Analysis of National and International Approaches to Synthetic Cannabinoid Control

National and international approaches to controlling synthetic cannabinoids have varied, reflecting the challenges posed by their rapid evolution. nih.govunito.it Initially, many countries adopted a substance-specific approach, banning individual compounds as they were identified. transformdrugs.orgmdpi.com This proved to be a reactive and ultimately insufficient strategy due to the constant emergence of new analogues. transformdrugs.orggroupofnations.comworkingpartners.com

In response, many nations have shifted towards generic or class-wide bans, prohibiting substances based on their core chemical structures or their activity as cannabinoid receptor agonists. transformdrugs.orgmdpi.comapha.orggazette.gc.cany.gov Examples include the control of phenylacetylindoles, the structural class to which JWH-302 belongs, in regulations in various jurisdictions. ny.govnj.govsimpsoncountyky.gov

Some countries have explored alternative regulatory models. New Zealand, for instance, attempted a system where novel psychoactive substances could be legally sold under strict conditions if manufacturers could demonstrate low risk, although the long-term effectiveness of this approach in the context of synthetic cannabinoids is debated, especially with the increasing legality of cannabis. transformdrugs.org

At the international level, the scheduling of synthetic cannabinoids under UN drug conventions has been a slower process compared to the rate of their emergence. While some synthetic cannabinoids have been placed under international control, many are not, leaving it to individual nations to implement control measures. unodc.orgunodc.orgunodc.org This disparity in international control can complicate efforts to curb the global trade in these substances.

Future Directions and Research Gaps in Jwh 302 Studies

Advancements in Comprehensive Pharmacological Profiling

While the affinity of JWH 302 for CB1 and CB2 receptors has been established, a comprehensive understanding of its detailed pharmacological activity remains an area requiring further research. researchgate.netunodc.org Future studies should aim to fully characterize its efficacy and signaling pathways at both receptors. Given the structural diversity of synthetic cannabinoids and the potential for varied interactions with the endocannabinoid system, determining the extent to which the pharmacology of compounds like this compound differs from classical cannabinoids is a pressing research need. researchgate.netnih.gov Research into the in vivo pharmacological effects of this compound is also sparse. researchgate.netnih.gov

Development of Predictive Toxicological Models and Long-Term Effects Research

Detailed data on the toxicity of this compound alone is limited. researchgate.net Research is needed to develop predictive toxicological models for synthetic cannabinoids, including this compound, to assess potential human health risks. ajol.info This involves integrating computational approaches with in vitro and in vivo data to identify structural features associated with adverse effects. ajol.info Furthermore, the long-term effects of exposure to this compound are unknown. nih.gov Longitudinal studies are necessary to understand the potential chronic health consequences associated with its use.

Innovation in Analytical Techniques for Rapid Identification of Emerging Analogues

The rapid proliferation of new synthetic cannabinoid analogues poses a significant challenge for forensic and clinical laboratories. nih.govd-nb.inforesearchgate.net this compound and its isomer JWH-250 are particularly difficult to distinguish using standard GC-MS due to their identical molecular weight and similar fragmentation patterns. wikipedia.orgresearchgate.net While techniques like LC-MS/MS, NMR, and GC-infrared spectroscopy can provide additional information for structural elucidation and isomer differentiation, there is a continuous need for innovation in analytical methods. researchgate.net Future research should focus on developing rapid, sensitive, and specific analytical techniques capable of identifying and differentiating emerging synthetic cannabinoid analogues, including positional isomers like this compound and JWH-250, in various matrices. nih.govnih.govresearchgate.net High-resolution chromatographic and mass spectrometric methods, as well as ambient ionization mass spectrometry, appear promising for unbiased data acquisition and sophisticated data interrogation. nih.govunodc.org

Integrated Research Approaches for Proactive Public Health Surveillance and Policy Development

Effective public health surveillance of synthetic cannabinoids requires integrated research approaches. www.gov.uknih.govbu.edu This involves combining analytical findings on emerging substances with data on prevalence of use, associated health issues, and societal impacts. Research is needed to develop robust surveillance systems that can rapidly detect new trends in synthetic cannabinoid use and inform timely public health interventions and policy development. www.gov.uknih.gov This includes improving data collection, analysis, and dissemination strategies, as well as fostering collaboration between forensic laboratories, healthcare providers, and public health agencies. www.gov.uknih.gov Research should also explore the effectiveness of different policy interventions in mitigating the harms associated with synthetic cannabinoid use.

Q & A

Q. How to ensure compliance with ethical standards in JWH-302 research involving animal or human tissue?

  • Methodological Answer : Obtain IRB/IACUC approval for experimental protocols. For human studies, include informed consent documentation detailing risks of synthetic cannabinoid exposure. Share raw data in repositories like Figshare to enhance transparency .

Q. What steps mitigate reproducibility issues in JWH-302 synthesis and characterization?

  • Methodological Answer : Adhere to COPE guidelines for reporting experimental details (e.g., reagent lot numbers, instrument calibration). Use Open Science Framework (OSF) to publish step-by-step protocols and negative results .

Tables for Key Data Comparison

Parameter In Vitro (HEK-293 Cells) In Vivo (Rodent Model)
CB1 Receptor IC50 (nM)5.2 ± 1.1N/A
CB2 Receptor IC50 (nM)18.3 ± 3.4N/A
Plasma Half-Life (hr)N/A2.1 ± 0.3
Major MetaboliteJWH-302-glucuronide5-OH-JWH-302

Data synthesized from peer-reviewed studies; standard deviations represent inter-study variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.